Meclozine Dihydrochloride

Descripción

Propiedades

IUPAC Name |

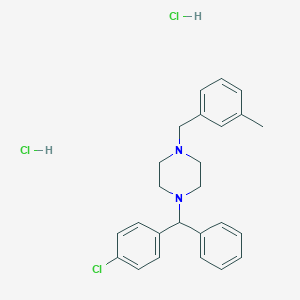

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTHNOIYJIXQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

569-65-3 (Parent) | |

| Record name | Meclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045348 | |

| Record name | Meclozine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104-22-9 | |

| Record name | Meclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Meclozine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclozine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLIZINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L997QXC9J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Central Nervous System Mechanisms of Meclizine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine (B1204245) Dihydrochloride, a first-generation piperazine (B1678402) antihistamine, has long been a therapeutic staple for the management of motion sickness and vertigo.[1][2][3] Its clinical efficacy is rooted in a complex interplay of mechanisms within the central nervous system (CNS). While its primary action as a histamine (B1213489) H1 receptor antagonist is well-established, emerging research has unveiled a broader pharmacological profile, encompassing anticholinergic effects, modulation of neuroinflammatory pathways, and regulation of cellular metabolism.[1][4][5][6] This technical guide provides an in-depth exploration of the core CNS mechanisms of Meclizine Dihydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

Meclizine exerts its principal effects in the CNS by acting as an antagonist or inverse agonist at the histamine H1 receptor.[7][8][9] This action is central to its antiemetic and antivertigo properties.[1][4] By crossing the blood-brain barrier, meclizine blocks the binding of histamine in key areas of the brain involved in the perception of motion and the vomiting reflex, such as the medulla's vomiting center and the chemoreceptor trigger zone (CTZ).[1][10][11] This blockade inhibits neurotransmission from the vestibular nuclei and the nucleus of the solitary tract to these centers, thereby reducing labyrinthine excitability and suppressing the sensations of nausea, vomiting, and dizziness.[1][4]

Signaling Pathway of H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] Meclizine, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thereby reducing its constitutive activity and blocking histamine-induced signaling.[8][12]

Quantitative Data: Receptor Binding Affinities

The binding affinity of meclizine for various CNS receptors has been quantified through radioligand binding assays. This data provides a comparative measure of its potency at its primary target and its potential for off-target effects.

| Compound | Receptor | Ki (nM) | Reference |

| Racemic Meclizine | Histamine H1 | 250 | [14] |

| Racemic Meclizine | Muscarinic (unspecified) | 3,600 - 30,000 | [15] |

Secondary CNS Mechanisms

Beyond its well-documented antihistaminergic activity, meclizine exhibits other CNS effects that contribute to its therapeutic profile and potential for novel applications.

Anticholinergic Properties

Meclizine possesses central anticholinergic properties, meaning it can block the action of the neurotransmitter acetylcholine.[1][4] This action contributes to its effectiveness in managing motion sickness and vertigo by dampening excitatory neural pathways in the brain and reducing vestibular stimulation.[4] However, its affinity for muscarinic receptors is significantly lower than for the H1 receptor, suggesting that these effects are secondary to its primary mechanism.[15] These anticholinergic effects are also responsible for some of its common side effects, such as dry mouth and potential cognitive impairment, particularly in the elderly.[1][2]

Modulation of Neuroinflammation

Recent studies have highlighted a novel anti-neuroinflammatory role for meclizine. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, meclizine administration was shown to significantly down-regulate the AKT/NF-κβ/ERK/JNK signaling pathway.[5] This pathway is a critical regulator of the inflammatory response in the CNS. By inhibiting this cascade, meclizine reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a potential therapeutic role in neuroinflammatory conditions.[5]

Inhibition of Mitochondrial Respiration and Neuroprotection

A growing body of evidence indicates that meclizine can modulate cellular energy metabolism by inhibiting mitochondrial respiration.[6][17][18] This action appears to be independent of its antihistaminergic and anticholinergic activities.[6][18] By suppressing oxidative phosphorylation, meclizine can shift cellular metabolism towards glycolysis.[6][19][20] This metabolic reprogramming has been shown to be neuroprotective in various preclinical models, including those for Huntington's disease, Parkinson's disease, and ischemic stroke.[6][19][20] The (S)-enantiomer of meclizine, in particular, retains this effect on mitochondrial respiration while exhibiting reduced binding to the H1 receptor, potentially offering a more favorable side-effect profile for neuroprotective applications.[17][19]

Experimental Protocols

The characterization of meclizine's CNS mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Competitive Binding Assay for H1 Receptor Affinity

This assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of Meclizine for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[14][16]

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

-

Radioligand: Utilize a radiolabeled H1 receptor antagonist, such as [3H]mepyramine.[14]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]mepyramine, and varying concentrations of unlabeled Meclizine.[14]

-

Incubation: Incubate the plate at room temperature for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[14]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.[14]

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[14]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: The concentration of Meclizine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Animal Models for Neuroprotection Studies

Animal models are crucial for evaluating the in vivo efficacy of meclizine's neuroprotective effects.

Example: Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model for Ischemic Stroke

Objective: To assess the neuroprotective effects of Meclizine in a model of ischemic stroke.

Methodology:

-

Animal Subjects: Utilize adult male mice.

-

Drug Administration: Pre-treat mice with either vehicle or Meclizine at specified time points (e.g., -17 and -3 hours) before the ischemic insult.[19]

-

tMCAO Procedure: Induce a transient focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.

-

Outcome Measures:

-

Neurological Deficit Scoring: Evaluate neurological function at various time points post-reperfusion using a standardized scoring system.

-

Infarct Volume Measurement: At the study endpoint (e.g., 24 or 48 hours), sacrifice the animals, and stain brain sections (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the infarct volume.[17]

-

Anoxic Depolarization Onset: Monitor the latency to anoxic depolarization after MCAO as a measure of metabolic resilience.[17][19]

-

Conclusion

The central nervous system mechanism of action of Meclizine Dihydrochloride is more intricate than its historical classification as a simple antihistamine would suggest. Its primary role as a potent H1 receptor antagonist is complemented by anticholinergic effects, and more recently discovered properties of neuroinflammation modulation and mitochondrial respiration inhibition. This multifaceted pharmacological profile not only explains its efficacy in treating motion sickness and vertigo but also opens promising new avenues for its therapeutic application in neurodegenerative and neuroinflammatory disorders. Further research, particularly focusing on the stereoselective activities of its enantiomers, is warranted to fully elucidate its therapeutic potential and to develop more targeted interventions with improved safety and efficacy.

References

- 1. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. Meclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]

- 5. Meclizine moderates lipopolysaccharide-induced neuroinflammation in mice through the regulation of AKT/ NF-κβ/ERK/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meclizine is neuroprotective in models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. 7 Meclizine Side Effects You Should Know About - GoodRx [goodrx.com]

- 11. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. PathWhiz [pathbank.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Meclizine is neuroprotective in models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Meclizine-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Meclizine Dihydrochloride in vivo: A Technical Guide

Introduction

Meclizine (B1204245) Dihydrochloride is a first-generation histamine (B1213489) H1 receptor antagonist belonging to the piperazine (B1678402) class, widely utilized for the prophylactic treatment and management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] Its clinical efficacy is attributed to its antiemetic, anticholinergic, and central nervous system depressant properties.[1][4] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental for drug development professionals, researchers, and scientists to optimize dosing strategies, predict clinical outcomes, and ensure patient safety. This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of meclizine, synthesizing data from human and animal studies, detailing relevant experimental protocols, and visualizing key metabolic and experimental pathways.

Pharmacokinetics

The pharmacokinetic profile of meclizine has been characterized in various preclinical and clinical settings. Following oral administration, it is absorbed from the gastrointestinal tract, with an onset of action of approximately one hour.[1] Its duration of action is notably long, ranging from 8 to 24 hours, despite a relatively short half-life.[1]

Absorption

Meclizine is absorbed after oral administration, with peak plasma concentrations (Tmax) generally reached in approximately 3 hours (range: 1.5 to 6 hours) for standard tablet formulations.[5][6][7][8] Studies comparing different formulations have shown that a suspension of meclizine can achieve peak plasma concentration more rapidly than a tablet, which may lead to a quicker onset of action.[2][9] Despite this, the overall bioavailability of meclizine is low, estimated to be between 22% and 32%, partly due to its poor solubility in water.[10] In animal studies, intranasal administration resulted in significantly faster and more effective absorption compared to the oral route in both rats and dogs.[11]

Distribution

Information on the distribution of meclizine in humans is limited, with official prescribing information stating that its distribution characteristics are unknown.[5][6][7][8] However, it is known to cross the blood-brain barrier, which is consistent with its central effects, including sedation and antiemetic action.[1] One pharmacokinetic study reported a volume of distribution of approximately 6.78 ± 3.52 L.[1] In rats, meclizine and its metabolites have been found to be distributed in all tissues and are transferred to the fetus.[12]

Excretion

The elimination of meclizine occurs through both renal and fecal pathways. The parent drug is excreted unchanged in the feces, while its metabolites are primarily eliminated in the urine.[1][12]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of meclizine observed in human and animal studies.

Table 1: Pharmacokinetic Parameters of Meclizine in Healthy Adult Humans

| Parameter | Value | Dose & Condition | Source |

| Tmax (Time to Peak) | ~3 hours (range: 1.5 - 6) | Oral Tablet | [5][6][7] |

| 3.11 hours | 25 mg/day | [9] | |

| Cmax (Peak Concentration) | 68.4 ng/mL | 25 mg/day | [9] |

| AUC (0-24h) | 446.5 ng·h/mL | 25 mg/day | [9] |

| t½ (Elimination Half-Life) | 5 - 6 hours | Oral Tablet | [5][6][7][10] |

| 5.11 hours | 25 mg/day | [9] | |

| Bioavailability | 22 - 32% | Oral | [10] |

| Onset of Action | ~1 hour | Oral | [1] |

| Duration of Action | 8 - 24 hours | Oral | [1] |

Table 2: Pharmacokinetic Parameters of Meclizine in Children with Achondroplasia (ACH)

| Parameter | Value | Dose & Condition | Source |

| Tmax (Time to Peak) | 1.7 hours | 25 mg/day, single dose | [9][13] |

| 3.7 hours | 12.5 mg/day, 14-day repeated | [13][14] | |

| Cmax (Peak Concentration) | 130 ng/mL | 25 mg/day, single dose | [9][13] |

| 167 ng/mL | 12.5 mg/day, 14-day repeated | [13][14] | |

| AUC (0-24h) | 761 ng·h/mL | 25 mg/day, single dose | [9][13] |

| 1170 ng·h/mL | 12.5 mg/day, 14-day repeated | [13][14] | |

| t½ (Elimination Half-Life) | 8.5 hours | 25 mg/day, single dose | [9] |

| 7.4 hours | 12.5 mg/day, 14-day repeated | [13][14] |

Table 3: Comparative Pharmacokinetic Parameters of Meclizine in Animal Models

| Species | Route | Tmax (Peak Time) | Relative Bioavailability Notes | Source |

| Rat | Oral | ~49.0 minutes | Intranasal is ~6x more effective than oral | [11] |

| Intranasal | ~8.5 minutes | [11] | ||

| Dog | Oral | ~70.0 minutes | Intranasal is ~4x more effective than oral | [11] |

| Intranasal | ~11.9 minutes | [11] | ||

| Mouse | Oral | Not Specified | Cmax of 60.7 ng/mL at 2 mg/kg dose | [9][13] |

Metabolism and Biotransformation

The biotransformation of meclizine is a critical determinant of its therapeutic effect and potential for drug-drug interactions. While the complete metabolic fate in humans is not fully elucidated, key enzymatic pathways have been identified.[7][8]

Primary Metabolic Pathway

In vitro studies using human hepatic microsomes and recombinant CYP enzymes have conclusively identified Cytochrome P450 2D6 (CYP2D6) as the dominant enzyme responsible for the metabolism of meclizine.[2][5][6][7][8][9] This finding is significant because the gene encoding CYP2D6 is highly polymorphic in the human population.[7][8] These genetic variations can result in different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid), which may contribute to the large interindividual variability observed in meclizine exposure and clinical response.[2][9][15]

Caption: Primary metabolic pathway of Meclizine via CYP2D6.

Off-Target Metabolic Effects: Mitochondrial Respiration

Recent research has uncovered a novel mechanism of action for meclizine involving the inhibition of mitochondrial energy metabolism.[16] Meclizine was found to directly inhibit the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), a key component of the Kennedy pathway for phosphatidylethanolamine (B1630911) biosynthesis.[16] This inhibition leads to the cellular accumulation of its substrate, phosphoethanolamine, which subsequently acts as an endogenous inhibitor of mitochondrial respiration.[16] This finding provides a mechanistic insight that could be relevant for repurposing meclizine for disorders related to energy metabolism.

References

- 1. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Meclizine: Package Insert / Prescribing Information / MOA [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. MECLIZINE HYDROCHLORIDE [dailymed.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Meclizine - Wikipedia [en.wikipedia.org]

- 11. Comparison of meclizine levels in the plasma of rats and dogs after intranasal, intravenous, and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Item - Pharmacokinetics after meclizine administration. - Public Library of Science - Figshare [plos.figshare.com]

- 15. droracle.ai [droracle.ai]

- 16. Meclizine inhibits mitochondrial respiration through direct targeting of cytosolic phosphoethanolamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure and Molecular Docking of Meclozine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of meclozine dihydrochloride (B599025) and its molecular docking with the histamine (B1213489) H1 receptor. The information presented is collated from recent scientific literature, offering a detailed resource for researchers in pharmacology, medicinal chemistry, and drug development.

Crystal Structure of Meclozine Dihydrochloride

The three-dimensional atomic structure of this compound was determined using Microcrystal Electron Diffraction (MicroED), a technique that has proven successful for solving the structures of small molecules from nanocrystals.[1] The compound crystallizes in a monoclinic system and contains two enantiomers (1R/1S) in the unit cell.[1][2]

Crystallographic Data

The crystallographic data for this compound is summarized in the table below.[1] The structure was solved ab initio and refined to a final R1 value of 17.89%.[1] The complete crystallographic information file (CIF) is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2293443.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.39 Å |

| b | 7.19 Å |

| c | 24.52 Å |

| α | 90.000° |

| β | 101.958° |

| γ | 90.000° |

| Resolution | 0.96 Å |

Molecular Packing and Interactions

The crystal structure of this compound reveals a packing arrangement where the R and S enantiomers form repetitive double layers.[1] This packing is stabilized by a network of intermolecular interactions, including:

-

N−H⋯Cl⁻ Hydrogen Bonding: These strong interactions are a key feature of the crystal packing.[1]

-

C−H⋯Cl⁻ Hydrogen Bonds: Weaker hydrogen bonds also contribute to the stability of the lattice.[1]

-

π-stacking: Interactions between the aromatic rings of adjacent molecules further stabilize the crystal structure.[1]

Molecular Docking with Histamine H1 Receptor

Molecular docking studies have been performed to elucidate the binding mechanism of meclozine to its pharmacological target, the histamine H1 receptor.[1] This provides insights into the conformational changes of the drug from its solid-state structure to its biologically active, receptor-bound state.[1]

Docking Parameters

The molecular docking was performed using a grid box centered on the position of the endogenous ligand, histamine, within the cryo-EM structure of the histamine H1 receptor.[1]

| Parameter | Value |

| Target Protein | Histamine H1 Receptor |

| Grid Box Dimensions | 18.75 Å × 18.75 Å × 18.75 Å |

| Grid Box Spacing | 0.375 Å |

| Grid Box Center | Centered on the experimentally determined position of histamine |

Key Interactions

The docking analysis revealed that meclozine interacts with several key residues in the binding pocket of the histamine H1 receptor. These interactions involve some of the same residues that bind to histamine, as well as additional residues in adjacent regions.[3] A comparative analysis with the second-generation antihistamine levocetirizine (B1674955) showed conserved binding sites.[2]

Experimental Protocols

Crystal Structure Determination via MicroED

The following protocol provides a detailed methodology for the determination of the crystal structure of this compound using MicroED.[1]

-

Sample Preparation: A sample of this compound powder is prepared for MicroED analysis.

-

Grid Preparation: The sample is applied to a suitable electron microscopy grid.

-

Microscope Setup: A 200 kV Thermo Fisher Talos Arctica Cryo-TEM equipped with a CetaD CMOS camera and EPUD software is used for data collection.[1][2] The electron wavelength is approximately 0.0251 Å.[1]

-

Crystal Screening: The grid is initially screened in imaging mode (LM 210×) to create a grid atlas and identify crystals of suitable thickness and quality.[1][2]

-

Data Collection: Continuous rotation diffraction data is collected from the selected nanocrystals. A selected area aperture is used to reduce background noise.[2]

-

Data Processing: The collected diffraction intensities are converted to the SHELX hkl format using XDSCONV.[1]

-

Structure Solution and Refinement: The structure is solved ab initio using SHELXT and refined using SHELXL.[1]

Experimental workflow for the crystal structure determination of this compound.

Molecular Docking Protocol

The following protocol outlines the methodology for the molecular docking of this compound with the histamine H1 receptor.[1]

-

Receptor Preparation: The cryo-EM structure of the human histamine H1 receptor is obtained. Any existing ligands and water molecules are removed from the binding site.

-

Ligand Preparation: The 3D structure of the meclozine enantiomers (1R and 1S) is prepared for docking. This includes assigning appropriate atom types and charges.

-

Grid Generation: A docking grid is defined within the binding site of the histamine H1 receptor. The grid box is centered on the known binding position of histamine and has dimensions of 18.75 Å x 18.75 Å x 18.75 Å with a spacing of 0.375 Å.[1]

-

Molecular Docking: The prepared meclozine enantiomers are docked into the defined grid of the histamine H1 receptor using a suitable molecular docking software.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding modes based on scoring functions and visual inspection of the intermolecular interactions.

Workflow for the molecular docking of this compound with the histamine H1 receptor.

References

The Stereoselective Pharmacodynamics of Meclozine Dihydrochloride Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine (B1204245), a first-generation histamine (B1213489) H1 antagonist, has long been a therapeutic staple for managing motion sickness and vertigo.[1][2][3] Conventionally supplied as a racemic mixture of its (R)- and (S)-enantiomers, emerging research has highlighted a significant stereoselectivity in its pharmacological profile.[1][4] As with many chiral drugs, the individual enantiomers of meclizine can display unique pharmacodynamic and pharmacokinetic properties.[1][5][6] One isomer may be responsible for the desired therapeutic effects, while the other could be less active, inactive, or contribute to off-target effects.[5][7] This technical guide provides a detailed examination of the biological activities of meclizine enantiomers, synthesizing available data on receptor binding, functional activity, and the experimental methodologies used for their characterization.

Meclizine's primary mechanism of action is the antagonism of the histamine H1 receptor, with additional contributions from its anticholinergic properties.[1][8] It functions as an inverse agonist at the H1 receptor, inhibiting the receptor's activity and blocking the effects of histamine, which is crucial in regulating allergic responses and neuronal signaling in the central nervous system.[9][10] Understanding the distinct contributions of (R)-Meclizine and (S)-Meclizine is critical for optimizing therapeutic efficacy and minimizing adverse effects, such as drowsiness and dry mouth, often associated with first-generation antihistamines.[1][9]

Data Presentation: Quantitative Comparison of Meclizine Enantiomers

While comprehensive quantitative data for the individual meclizine enantiomers remain limited in publicly available literature, preliminary findings and data on the racemic mixture underscore significant differences in their interaction with key biological targets.[1][4] The following table summarizes the available binding affinity data.

| Target Receptor | Racemic Meclizine (Ki) | (R)-Meclizine | (S)-Meclizine | Functional Effect |

| Histamine H1 Receptor | ~250 nM[4] | Potent Antagonist[1] | Weaker Affinity than (R)-enantiomer[4] | Inverse Agonist[4][9] |

| Muscarinic Receptors | 3,600 - 30,000 nM[4] | Data not available | Data not available | Antagonist[4] |

Note: The table will be updated as more specific quantitative data for the individual enantiomers becomes available.

The data indicates that racemic meclizine has a significantly higher affinity for the histamine H1 receptor compared to muscarinic receptors.[4] Emerging evidence strongly suggests that the pharmacodynamics are stereoselective, with the (R)-enantiomer likely being the more potent antagonist at the histamine H1 receptor.[1] This stereoselectivity is a crucial factor in drug development, as the enantiomer with higher affinity is typically responsible for the therapeutic action.[1]

Signaling Pathways

Meclizine's biological effects are mediated through its interaction with G protein-coupled receptors (GPCRs). The differential activities of its enantiomers can be understood by examining their impact on these signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins.[1] Histamine binding activates this pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various physiological responses.[1] Meclizine, particularly the (R)-enantiomer, acts as an inverse agonist to inhibit this cascade.[1][9]

Muscarinic Receptor Signaling

Meclizine also exhibits low-affinity antagonism at muscarinic acetylcholine (B1216132) receptors.[4] These receptors have multiple subtypes with distinct signaling mechanisms. M1 and M3 receptors couple to Gαq, initiating a cascade similar to the H1 receptor. In contrast, M2 and M4 receptors couple to Gαi/o, which inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[4]

Experimental Protocols & Workflows

The characterization of meclizine enantiomers requires robust analytical and functional assays. Detailed methodologies for key experiments are provided below.

Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

Separating the (R)- and (S)-enantiomers is a prerequisite for studying their individual biological activities.[1] Chiral HPLC is a commonly employed and effective method.[1][11]

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column is essential for separation. A commonly used example is the Phenomenex® Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).[1][11][12]

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and 25mM ammonium (B1175870) bicarbonate in a 75:25 v/v ratio.[1][11][12]

-

Flow Rate: A constant flow rate, typically 1.0 mL/min.[11][12]

-

Detection: UV detection at a wavelength of 230 nm.[1][11][12]

-

Sample Preparation: Meclizine dihydrochloride (B599025) standard or sample is dissolved in the mobile phase to a known concentration.

-

Injection Volume: A fixed volume, such as 20 µL, is injected into the system.[1][12]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of each enantiomer for the histamine H1 receptor.[1] It measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the receptor.

Methodology:

-

Materials: Cell membranes expressing the human histamine H1 receptor, a radioligand (e.g., [3H]-pyrilamine), and the separated meclizine enantiomers.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled competitor (either (R)- or (S)-Meclizine).

-

Allow the reaction to reach equilibrium.

-

Separate the bound from the free radioligand via rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis: The concentration of the competitor that displaces 50% of the bound radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of the meclizine enantiomers to inhibit the intracellular calcium release induced by a histamine H1 receptor agonist. This provides a measure of their functional antagonism.[1]

Methodology:

-

Materials: A cell line stably expressing the human histamine H1 receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), an H1 receptor agonist (histamine), and the separated meclizine enantiomers.

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of the antagonist (each meclizine enantiomer).

-

Stimulate the cells with a fixed concentration of histamine.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.

-

-

Data Analysis: Determine the peak fluorescence for each condition. Plot the percentage of inhibition of the agonist response against the antagonist concentration to calculate the IC50 value for each enantiomer.[4]

Conclusion and Future Directions

The available evidence strongly indicates that the biological activity of meclizine is stereoselective.[1] The (R)-enantiomer appears to be the more potent antagonist at the histamine H1 receptor, which is the primary target for its antiemetic and antivertigo effects.[1] Conversely, the (S)-enantiomer demonstrates a weaker affinity for the H1 receptor.[4] This difference has significant implications for drug development. The development of an enantiomerically pure formulation of (R)-Meclizine could potentially offer an improved therapeutic window, maximizing efficacy while minimizing the side effects that may be associated with the (S)-enantiomer or the racemic mixture.

Further research is required to fully quantify the binding affinities (Ki) and functional potencies (IC50) of the individual (R)- and (S)-enantiomers at the histamine H1 receptor and a broader panel of off-target receptors, including various muscarinic subtypes. Additionally, stereoselective pharmacokinetic and in vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion profiles of each enantiomer, which will be crucial for the rational design of next-generation therapies for motion sickness and vestibular disorders.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Meclizine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]

- 9. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantiomeric Separation of Meclizine Hydrochloride in Pharmaceutical Dosage Form by HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Bioanalytical chiral chromatographic technique and docking studies for enantioselective separation of meclizine hydrochloride: Application to pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Meclozine Dihydrochloride as a Histamine H1 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclozine Dihydrochloride (B599025), a first-generation piperazine-class antihistamine, has been a long-standing therapeutic agent primarily indicated for the management of motion sickness and vertigo.[1][2] Its pharmacological activity is principally attributed to its action as an antagonist at the histamine (B1213489) H1 receptor. As a first-generation antihistamine, meclozine readily crosses the blood-brain barrier, which contributes to its therapeutic efficacy in central nervous system-mediated conditions, but also results in characteristic sedative effects.[3][4] This technical guide provides an in-depth overview of the core pharmacology of Meclozine Dihydrochloride, focusing on its interaction with the histamine H1 receptor, and is intended for professionals engaged in pharmacological research and drug development.

Chemical and Physical Properties

This compound is the dihydrochloride salt of meclozine.[5]

| Property | Value | Source |

| Chemical Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | [5] |

| Molecular Formula | C25H29Cl3N2 | [5] |

| Molecular Weight | 463.9 g/mol | [5] |

| Appearance | White to slightly yellow crystalline powder | [6] |

| Solubility | Poorly soluble in water | [7] |

Mechanism of Action at the Histamine H1 Receptor

Meclozine functions as an inverse agonist at the histamine H1 receptor.[8] The primary mechanism involves competitive binding to the H1 receptor, thereby preventing the agonist action of histamine.[4] This antagonism is the basis for its anti-allergic properties. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in mediating allergic and inflammatory responses.[3][8][9] By blocking the H1 receptor, meclozine inhibits this signaling pathway.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway of the histamine H1 receptor and the inhibitory action of Meclozine.

Pharmacological Data

Receptor Binding Affinity

The binding affinity of Meclozine for the histamine H1 receptor has been determined through radioligand binding assays.

| Compound | Receptor | Binding Affinity (Ki) | Notes | Source |

| Racemic Meclozine | Histamine H1 | ~250 nM | [1] | |

| Racemic Meclozine | Muscarinic | 3,600 - 30,000 nM | Low affinity | [1] |

| (R)-Meclizine | Histamine H1 | More potent than (S)-enantiomer | Specific Ki not widely published | [8] |

| (S)-Meclizine | Histamine H1 | Weaker affinity than (R)-enantiomer | A molecular docking study suggested a potentially enhanced binding affinity, which contradicts other findings and requires experimental validation. | [1][10] |

Functional Antagonism

Pharmacokinetics

| Parameter | Description | Value | Source |

| Absorption | Readily absorbed after oral administration. | Tmax: ~3 hours | [11] |

| Distribution | Crosses the blood-brain barrier. | Volume of Distribution: ~6.78 L | [11] |

| Metabolism | Primarily metabolized in the liver. | Major Enzyme: CYP2D6 | [11] |

| Elimination | Excreted as metabolites in urine and unchanged in feces. | Half-life: ~6 hours | [11] |

| Onset of Action | Approximately 1 hour after oral administration. | [11] | |

| Duration of Action | 8 to 24 hours. | [11] |

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a standard competitive radioligand binding assay to determine the Ki of a test compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine), and varying concentrations of unlabeled Meclozine are combined in an appropriate assay buffer. Wells for determining non-specific binding contain a high concentration of a known H1 antagonist.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Meclozine that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[12]

Calcium Mobilization Functional Assay

This assay measures the ability of Meclozine to functionally antagonize histamine-induced calcium mobilization in cells expressing the H1 receptor.

Methodology:

-

Cell Preparation: Cells stably expressing the human H1 receptor are plated in a 96-well microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of Meclozine are added to the wells and pre-incubated.

-

Agonist Stimulation: A fixed concentration of histamine is added to stimulate the H1 receptors.

-

Signal Detection: Changes in intracellular calcium levels are measured by monitoring the fluorescence intensity using a plate reader.

-

Data Analysis: The concentration of Meclozine that inhibits 50% of the histamine-induced calcium response (IC50) is determined from the dose-response curve.

Off-Target Profile

As a first-generation antihistamine, Meclozine exhibits a broader receptor interaction profile compared to second-generation agents. Its most notable off-target activity is at muscarinic acetylcholine (B1216132) receptors, where it acts as a low-affinity antagonist.[1] This anticholinergic activity contributes to some of its therapeutic effects and side effects.[1] A comprehensive screening of Meclozine against a broad panel of receptors and ion channels would be beneficial for a complete understanding of its pharmacological profile and potential for drug-drug interactions.

In Vivo Efficacy

In vivo studies in animal models have demonstrated the efficacy of meclozine in attenuating allergic reactions. For instance, in a mouse model of ovalbumin-induced airway inflammation, meclozine was shown to reduce inflammation. The antiemetic and antivertigo effects of meclozine are well-documented in clinical settings and are attributed to its central H1 antagonism and anticholinergic properties.[1][11]

Conclusion

This compound is a potent histamine H1 receptor antagonist with a well-established clinical profile for the treatment of motion sickness and vertigo. Its mechanism of action is centered on the blockade of the Gq/11-PLC signaling pathway initiated by histamine binding to the H1 receptor. While its binding affinity for the H1 receptor is well-characterized, further research into the specific activities of its enantiomers and a more comprehensive off-target profile would provide a deeper understanding of its pharmacology. The experimental protocols detailed in this guide provide a framework for the continued investigation of Meclozine and other H1 receptor antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. Table 1 from Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology: Functional Selectivity, Receptor Crosstalk, and Repositioning of Classic Histaminergic Ligands | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Anticholinergic properties of Meclozine Dihydrochloride at the molecular level

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine (B1204245) Dihydrochloride, a first-generation histamine (B1213489) H1 receptor antagonist, is clinically recognized for its antiemetic and antivertigo effects, which are attributed in part to its anticholinergic properties.[1] This technical guide provides a comprehensive examination of the anticholinergic characteristics of meclizine at the molecular level. Despite its widespread use, detailed quantitative data regarding its interaction with specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) are sparse in publicly available literature. This document summarizes the existing binding affinity data, presents detailed experimental protocols for the in-vitro characterization of meclizine's anticholinergic activity, and visualizes the associated signaling pathways and experimental workflows. The aim is to equip researchers and drug development professionals with a thorough understanding of meclizine's molecular anticholinergic profile and a practical framework for further investigation.

Introduction

Meclizine is a piperazine (B1678402) derivative classified as a first-generation H1 antihistamine.[2] Its therapeutic applications in managing motion sickness and vertigo are linked to its ability to cross the blood-brain barrier and exert effects on the central nervous system.[1] Beyond its primary antihistaminic activity, meclizine exhibits anticholinergic, central nervous system depressant, and local anesthetic effects.[2] The anticholinergic actions of meclizine are of significant interest as they contribute to both its therapeutic efficacy and its side-effect profile, which includes dry mouth, drowsiness, and blurred vision.[3]

Understanding the molecular interactions of Meclizine Dihydrochloride with the five subtypes of muscarinic acetylcholine receptors (M1-M5) is crucial for a complete pharmacological characterization. These receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4] This guide delves into the specifics of meclizine's engagement with these receptors.

Quantitative Data on Muscarinic Receptor Binding Affinity

Direct and specific quantitative data for Meclizine Dihydrochloride's binding affinity to individual muscarinic receptor subtypes are limited. The available data for racemic meclizine indicate a low affinity for muscarinic receptors in general. To provide a comparative context, the binding affinities of meclizine and the well-characterized non-selective muscarinic antagonist, atropine (B194438), are presented below.

| Compound | Receptor Subtype(s) | K_i_ (nM) | Reference(s) |

| Racemic Meclizine | Muscarinic (unspecified) | 3,600 - 30,000 | [5] |

| (R)-Meclizine | Data not available | Data not available | [5] |

| (S)-Meclizine | Data not available | Data not available | [5] |

| Atropine | Muscarinic (M1-M5) | ~1 - 3 | [5] |

Note: The significant range in the reported K_i_ value for racemic meclizine suggests a weak interaction with muscarinic receptors.[5] Crucially, there is a lack of direct experimental data on the muscarinic receptor binding affinities for the individual enantiomers of meclizine, (R)-Meclizine and (S)-Meclizine.[5] Further research is necessary to fully delineate the stereospecific interactions of meclizine with mAChR subtypes.

Signaling Pathways

The anticholinergic action of meclizine involves the blockade of signaling pathways initiated by the binding of acetylcholine to muscarinic receptors. The two primary pathways are the Gq/11 pathway (for M1, M3, and M5 receptors) and the Gi/o pathway (for M2 and M4 receptors).

Experimental Protocols

To quantitatively assess the anticholinergic properties of Meclizine Dihydrochloride at the molecular level, a series of in-vitro experiments are required. The following are detailed protocols for key assays.

Radioligand Binding Assay for Muscarinic Receptors

This assay directly measures the binding affinity (K_i_) of a test compound to specific muscarinic receptor subtypes.

Objective: To determine the inhibition constant (K_i_) of Meclizine Dihydrochloride and its enantiomers for human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Test Compound: Meclizine Dihydrochloride (racemic, R- and S-enantiomers).

-

Positive Control: Atropine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

96-well Plates.

-

Filtration Apparatus.

-

Liquid Scintillation Counter.

Workflow:

Procedure:

-

Compound Preparation: Prepare serial dilutions of Meclizine Dihydrochloride (and its enantiomers) and atropine in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, [³H]-NMS, and assay buffer.

-

Non-specific Binding (NSB): Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).

-

Competition: Cell membranes, [³H]-NMS, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[5]

-

Functional Assays

Functional assays are essential to determine whether meclizine acts as an antagonist at muscarinic receptors and to quantify its potency.

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the functional antagonist potency (IC50) of Meclizine Dihydrochloride at human M1, M3, and M5 muscarinic receptors.

Materials:

-

Cells: CHO or HEK cells stably expressing human M1, M3, or M5 receptors.

-

Agonist: Acetylcholine or Carbachol.

-

Test Compound: Meclizine Dihydrochloride (racemic, R- and S-enantiomers).

-

Calcium-sensitive dye: Fluo-4 AM, Fura-2 AM, or a commercially available no-wash calcium assay kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Workflow:

Procedure:

-

Cell Plating: Seed the cells into the assay plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of Meclizine Dihydrochloride for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Place the plate in the fluorescence reader and, after establishing a baseline reading, add a fixed concentration of the agonist (typically the EC80 concentration) to all wells simultaneously.

-

Signal Detection: Measure the fluorescence intensity over time to capture the calcium mobilization kinetics.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the meclizine concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

This assay measures the ability of a compound to reverse agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist potency (IC50) of Meclizine Dihydrochloride at human M2 and M4 muscarinic receptors.

Materials:

-

Cells: CHO or HEK cells stably expressing human M2 or M4 receptors.

-

Agonist: Acetylcholine or a selective muscarinic agonist.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Test Compound: Meclizine Dihydrochloride (racemic, R- and S-enantiomers).

-

cAMP Assay Kit: A commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen cAMP assay kit.

-

Cell Culture Medium.

-

Assay Plates (e.g., 384-well).

-

Plate reader compatible with the chosen assay kit.

Workflow:

Procedure:

-

Cell Plating: Seed the cells into the appropriate assay plates and culture overnight.

-

Antagonist Incubation: Pre-incubate the cells with serial dilutions of Meclizine Dihydrochloride.

-

Agonist and Forskolin Stimulation: Add a mixture of forskolin (to stimulate adenylyl cyclase) and a fixed concentration of the muscarinic agonist (to inhibit cAMP production) to the wells.

-

Cell Lysis and Detection: After a defined incubation period, lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's protocol.

-

Signal Measurement: Read the plate on a compatible plate reader. The signal will be inversely proportional to the intracellular cAMP concentration.

-

Data Analysis:

-

Calculate the amount of cAMP produced in each well.

-

Plot the percentage reversal of the agonist-induced inhibition of cAMP production against the logarithm of the meclizine concentration.

-

Determine the IC50 value from the dose-response curve.

-

Structure-Activity Relationship (SAR) and Molecular Modeling

A molecular docking study of meclizine with the histamine H1 receptor revealed key interactions.[7] It is plausible that similar hydrophobic and hydrogen bonding interactions play a role in its binding to the structurally related muscarinic receptors. The bulky diphenylmethyl and methylbenzyl groups likely contribute to hydrophobic interactions within the receptor's binding pocket.

Future molecular modeling studies, including homology modeling of the M1-M5 receptors and subsequent docking of meclizine and its enantiomers, would be invaluable. Such studies could help to:

-

Predict the binding poses of the (R)- and (S)-enantiomers.

-

Identify key amino acid residues involved in the interaction.

-

Provide a structural basis for the observed low affinity.

-

Guide the design of more potent and selective muscarinic antagonists based on the meclizine scaffold.

Discussion and Future Directions

The available data clearly indicate that Meclizine Dihydrochloride is a weak antagonist at muscarinic receptors. Its anticholinergic effects in a clinical setting are likely a result of its ability to achieve sufficient concentrations in the body to overcome its low affinity, particularly in the central nervous system.

For drug development professionals, the key takeaways are:

-

Low Potency: Meclizine is not a potent anticholinergic agent at the molecular level.

-

Lack of Selectivity Data: There is no evidence to suggest that meclizine is selective for any particular muscarinic receptor subtype.

-

Stereochemistry is Key: The pharmacological properties of the individual enantiomers of meclizine at muscarinic receptors remain uncharacterized. It is possible that one enantiomer possesses a higher affinity or different selectivity profile, which could be exploited for the development of a new chemical entity with an improved therapeutic index.

Future research should focus on:

-

Determining the K_i_ values of racemic meclizine and its individual enantiomers at all five human muscarinic receptor subtypes using the radioligand binding assay protocol outlined above.

-

Quantifying the functional antagonist potency (IC50 or pA2 values) of meclizine and its enantiomers at each muscarinic receptor subtype through calcium mobilization and cAMP accumulation assays.

-

Conducting molecular docking and simulation studies to elucidate the binding mode of meclizine at muscarinic receptors and to understand the structural basis for its low affinity and potential stereoselectivity.

By systematically addressing these knowledge gaps, a more complete and actionable understanding of the anticholinergic properties of Meclizine Dihydrochloride at the molecular level can be achieved, paving the way for the development of more refined therapeutics.

References

- 1. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. runwayhealth.com [runwayhealth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

Non-selective Interactions of Meclizine Dihydrochloride with CNS Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine (B1204245), a first-generation H1 antihistamine, is widely utilized for its antiemetic and antivertigo properties. Its therapeutic efficacy is primarily attributed to its inverse agonist activity at the histamine (B1213489) H1 receptor. However, as a first-generation agent, meclizine is known to cross the blood-brain barrier and interact with a variety of other central nervous system (CNS) receptors, leading to a range of centrally-mediated side effects, most notably sedation.[1] This technical guide provides a comprehensive overview of the non-selective binding profile of Meclizine Dihydrochloride, presenting available quantitative data, detailing relevant experimental protocols for receptor interaction analysis, and visualizing the associated signaling pathways. Understanding these off-target interactions is crucial for a complete pharmacological characterization and for guiding the development of more selective therapeutic agents.

Data Presentation: Receptor Binding Affinities

| Receptor Target | Ligand | Assay Type | Species | Tissue/System | Ki (nM) | Reference(s) |

| Histamine H1 | Meclizine | Radioligand Binding | - | - | 250 | [2] |

| Muscarinic (non-selective) | Meclizine | Radioligand Binding | Bovine | Cerebral Cortex | 3,600 - 30,000 | [3] |

| Dopamine (B1211576) D1-like | Meclizine | - | - | - | Weak Antagonist | [2] |

| Dopamine D2-like | Meclizine | - | - | - | Weak Antagonist | [2] |

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of the CNS receptors discussed and a general workflow for a competitive radioligand binding assay used to determine binding affinities.

Experimental Protocols

The following are detailed methodologies for key experiments cited or generally applicable for characterizing the interaction of Meclizine Dihydrochloride with CNS receptors.

Protocol 1: Radioligand Competitive Binding Assay (General Protocol)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of Meclizine Dihydrochloride for a CNS receptor of interest (e.g., Histamine H1, Muscarinic, Dopamine, Serotonin (B10506), Adrenergic receptors).

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Pyrilamine for H1 receptors).

-

Test Compound: Meclizine Dihydrochloride.

-

Non-specific Binding Control: A high concentration of a known antagonist for the target receptor to determine non-specific binding.

-

Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Preparation: Prepare serial dilutions of Meclizine Dihydrochloride in the incubation buffer.

-

Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Meclizine Dihydrochloride. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and non-specific binding control).

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the Meclizine Dihydrochloride concentration.

-

Determine the IC50 value (the concentration of Meclizine that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Protocol 2: Functional Assay - Calcium Flux Assay (for Gq-coupled receptors)

This assay measures the ability of a compound to act as an antagonist at Gq-coupled receptors (e.g., H1, M1, M3, M5, 5-HT2A/2C) by monitoring changes in intracellular calcium concentration.

Objective: To determine the functional antagonism of Meclizine Dihydrochloride at a Gq-coupled CNS receptor.

Materials:

-

Cells: A cell line (e.g., HEK293, CHO) stably or transiently expressing the human Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).

-

Agonist: A known agonist for the target receptor (e.g., histamine for the H1 receptor).

-

Test Compound: Meclizine Dihydrochloride.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 30-60 minutes) at 37°C.

-

Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of Meclizine Dihydrochloride for a defined period.

-

Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of the agonist (typically the EC80 to ensure a robust response) and immediately begin measuring the change in fluorescence over time.

Data Analysis:

-

The increase in fluorescence upon agonist stimulation reflects the influx of intracellular calcium.

-

Plot the agonist-induced calcium response against the concentration of Meclizine Dihydrochloride.

-

Determine the IC50 value, which is the concentration of Meclizine that inhibits 50% of the maximal agonist response.

Protocol 3: Functional Assay - cAMP Assay (for Gs and Gi-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to Gs-coupled (e.g., D1, D5, beta-adrenergic) or Gi-coupled (e.g., M2, M4, D2, D3, D4, 5-HT1A, alpha2-adrenergic) receptor activation.

Objective: To determine the functional antagonism of Meclizine Dihydrochloride at a Gs or Gi-coupled CNS receptor.

Materials:

-

Cells: A cell line (e.g., HEK293, CHO) stably expressing the human Gs or Gi-coupled receptor of interest.

-

Agonist: A known agonist for the target receptor.

-

Test Compound: Meclizine Dihydrochloride.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence polarization-based kits).

-

Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Meclizine Dihydrochloride in the presence of a PDE inhibitor.

-

Stimulation:

-

For Gs-coupled receptors: Add a fixed concentration of the agonist to stimulate cAMP production.

-

For Gi-coupled receptors: Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) followed by the agonist to measure the inhibition of cAMP production.

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.

Data Analysis:

-

Plot the change in cAMP levels in response to the agonist against the concentration of Meclizine Dihydrochloride.

-

Determine the IC50 value, representing the concentration of Meclizine that inhibits 50% of the agonist-induced change in cAMP levels.

Conclusion

Meclizine Dihydrochloride exhibits a non-selective binding profile, with its primary high-affinity interaction at the histamine H1 receptor. Its affinity for muscarinic receptors is significantly lower, and it demonstrates weak antagonism at dopamine D1-like and D2-like receptors. The lack of comprehensive, publicly available quantitative data for its interaction with other major CNS receptor families, such as serotonin and adrenergic receptors, highlights an area for future investigation. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the complete receptor interaction profile of meclizine and other compounds. A thorough understanding of these off-target interactions is essential for predicting potential side effects and for the rational design of more selective and safer medications.

References

- 1. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meclizine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Meclozine Dihydrochloride: In Vivo Experimental Protocols for Neuroprotection

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Meclozine, a histamine (B1213489) H1 receptor antagonist traditionally used for motion sickness and vertigo, has emerged as a promising neuroprotective agent.[1][2] Its therapeutic potential is being explored in various models of neurodegenerative diseases and acute neuronal injury. The primary mechanism of its neuroprotective action is attributed to the modulation of cellular metabolism, specifically the inhibition of mitochondrial respiration and a consequential shift towards glycolysis.[3][4] This metabolic reprogramming appears to confer neuronal resilience against ischemic and excitotoxic insults. Furthermore, meclozine has been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the AKT/NF-κβ/ERK/JNK pathway.[1][5]

These application notes provide a comprehensive overview of in vivo experimental protocols to investigate the neuroprotective effects of meclozine dihydrochloride. Detailed methodologies for key experiments, data presentation in structured tables, and visualizations of signaling pathways and experimental workflows are included to guide researchers in this field.

Data Presentation: Quantitative Summary of Meclozine's Neuroprotective Effects

The following tables summarize quantitative data from various in vivo studies on meclozine, providing a reference for experimental design.

Table 1: Neuroprotective Effects of Meclozine in a Mouse Model of Ischemic Stroke (tMCAO)

| Parameter | Treatment Group | Dosage & Administration | Result | Reference |

| Infarct Volume | (S)-Meclizine | Pre-treatment (-17 and -3 hours before MCAO) | Decreased infarct volumes | [6] |

| Anoxic Depolarization Onset | (S)-Meclizine | Pre-treatment (-17 and -3 hours before MCAO) | Delayed onset of anoxic depolarization | [6] |

| Neurological Deficit Score | Meclizine | Pre-treatment | Improved neurological scores | [6] |

Table 2: Neuroprotective Effects of Meclozine in a Drosophila Model of Huntington's Disease (polyQ)

| Parameter | Treatment Group | Dosage & Administration | Result | Reference |

| Rhabdomere Loss | Meclizine | 33 µM in food | Significant protection against rhabdomere loss compared to DMSO control | [6] |

Table 3: Effects of Meclizine on Inflammatory Markers in a Mouse Model of Neuroinflammation

| Parameter | Treatment Group | Dosage & Administration | Result | Reference |

| IL-1β, TNF-α, NF-κβ, AKT, ERK, JNK | Meclizine | 12.5 & 25 mg/kg; p.o. for 14 days | Significant down-regulation of all parameters in brain tissue | [1][5] |

Experimental Protocols

Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes the induction of focal cerebral ischemia to evaluate the neuroprotective efficacy of meclozine.

a. Animal Preparation and Drug Administration:

-

Use adult male mice (e.g., C57BL/6, 8-12 weeks old, 25-30 g).[7]

-

Acclimatize animals to the housing conditions for at least one week.

-

Prepare this compound solution in a suitable vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

-

Administer meclozine or vehicle via intraperitoneal (i.p.) injection or oral gavage (p.o.). A pre-treatment regimen, for instance, at 17 hours and 3 hours prior to MCAO, has been shown to be effective.[8]

b. tMCAO Surgical Procedure:

-

Anesthetize the mouse with isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[7]

-

Maintain body temperature at 37.0 ± 0.5°C using a heating pad with a rectal probe.[7]

-

Place the mouse in a supine position and make a midline neck incision.

-

Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a filament (e.g., 6-0 nylon monofilament with a silicon-coated tip) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[7][8]

-